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Compound of Interest

Compound Name: Anthracophyllone

Cat. No.: B15595540 Get Quote

An In-depth Guide to the Chemistry, Biological Activity, and Therapeutic Potential of a

Promising Class of Sesquiterpenoids

Introduction

Anthracophyllone, a novel aristolane sesquiterpenoid, has recently been isolated from the

fungus Anthracophyllum discolor. Its unique tricyclic structure, featuring a gem-

dimethylcyclopropane ring, places it within a class of natural products with demonstrated

biological activities. While research on Anthracophyllone itself is in its nascent stages, the

broader family of aristolane sesquiterpenoids has garnered significant interest for its potential

applications in oncology, infectious diseases, and neuroscience. This technical guide provides

a comprehensive review of the current knowledge on Anthracophyllone and related

compounds, with a focus on their chemical synthesis, biological activities, and underlying

mechanisms of action. This document is intended for researchers, scientists, and drug

development professionals seeking to explore the therapeutic potential of this intriguing class

of molecules.

Chemical Structure and Synthesis

Anthracophyllone is characterized by the molecular formula C₁₅H₂₀O₂. While a detailed

synthesis for Anthracophyllone has not yet been published, a well-established total synthesis

for the structurally related (±)-aristolone provides a valuable blueprint for accessing this class of
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compounds. The key step in this synthesis is the intramolecular cyclization of an olefinic

diazoketone to construct the characteristic bicyclo[4.1.0]heptanone core of the aristolane

skeleton.

Experimental Protocol: Total Synthesis of (±)-
Aristolone
This protocol is adapted from the work of Piers and co-workers and outlines the key steps for

the synthesis of (±)-aristolone, a representative aristolane sesquiterpenoid.

Starting Material: 2,3-dimethylcyclohexanone

Key Steps:

Formation of the 6-n-butylthiomethylene derivative: 2,3-dimethylcyclohexanone is reacted

with ethyl formate in the presence of sodium methoxide, followed by treatment with n-

butanethiol.

Alkylation: The resulting thiomethylene derivative is alkylated with methallyl chloride in the

presence of potassium t-butoxide.

Removal of the blocking group: The n-butylthiomethylene group is removed by treatment

with potassium hydroxide in aqueous diethylene glycol.

Formation of the diazoketone: The resulting ketone is converted to the corresponding

diazoketone via reaction with a diazo-transfer reagent, such as p-toluenesulfonyl azide.

Intramolecular Cyclization: The olefinic diazoketone is subjected to a cupric sulfate-catalyzed

intramolecular cyclization in refluxing cyclohexane to yield (±)-aristolone and its epimer.

Detailed Reaction Conditions:

Step 1 & 2: Standard conditions for thiomethylene formation and alkylation of ketones.

Step 3: Refluxing in aqueous diethylene glycol with potassium hydroxide.

Step 4: Standard conditions for diazotization of ketones.
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Step 5: Anhydrous cupric sulfate in refluxing cyclohexane. The reaction yields a mixture of

(±)-aristolone (approx. 42%) and (±)-6,7-epi-aristolone (approx. 20%).

Logical Workflow for Aristolone Synthesis
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Caption: Synthetic workflow for (±)-aristolone.

Biological Activities and Quantitative Data
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While specific quantitative data for Anthracophyllone is not yet available in the public domain,

studies on related sesquiterpenoids have revealed a range of biological activities, including

cytotoxic, antimicrobial, and neurological effects. The following tables summarize

representative quantitative data for other sesquiterpenoids to provide a comparative context for

the potential bioactivities of Anthracophyllone.

Table 1: Cytotoxic Activity of Representative
Sesquiterpenoids

Compound Cancer Cell Line IC50 (µM) Reference

Parthenolide Breast (MCF-7) 5.2 [1]

Artemisinin Leukemia (HL-60) 12.5 [1]

Thapsigargin Prostate (PC3) 0.01 [1]

Aristolochia longa

extract
Breast (HBL-100) 40 µg/mL [1]

Aristolochia longa

extract
Breast (MDA-MB-231) 97 µg/mL [1]

Aristolochia ringens

fraction
Prostate (PC3) 3 µg/mL [1]

Note: The data for Aristolochia extracts represents the activity of a complex mixture and is not

solely attributable to aristolone or related compounds.

Table 2: Antimicrobial Activity of Representative
Sesquiterpenoids
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Compound Class Microorganism MIC (µg/mL) Reference

Farnesane

Sesquiterpenoids

Staphylococcus

aureus
75 - 150 [2]

Farnesane

Sesquiterpenoids

Acinetobacter

baumannii
150 [2]

Homodrimane

Sesquiterpenoids
Bacillus sp. 0.032 - 0.5 [3]

Homodrimane

Sesquiterpenoids

Pseudomonas

aeruginosa
0.032 - 0.5 [3]

Various

Sesquiterpenoids
Escherichia coli 125 [4]

Various

Sesquiterpenoids

Pseudomonas

aeruginosa
46.88 [4]

Various

Sesquiterpenoids
Enterobacter faecalis 125 [4]

Various

Sesquiterpenoids

Staphylococcus

aureus
62.5 [4]

Mechanism of Action: A Focus on Cytotoxicity

The cytotoxic effects of many sesquiterpenoids are attributed to their ability to induce

apoptosis, or programmed cell death, in cancer cells. A common signaling pathway implicated

in this process is the PI3K/Akt pathway, which plays a crucial role in cell survival and

proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. While the

specific mechanism of Anthracophyllone is unknown, a hypothetical pathway for aristolane-

induced apoptosis is presented below.

Hypothetical Signaling Pathway for Aristolane-
Induced Apoptosis
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Caption: Hypothetical PI3K/Akt signaling pathway inhibition by aristolane sesquiterpenoids

leading to apoptosis.

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of Anthracophyllone and related

compounds, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Replace the existing medium with the compound-containing medium and incubate for 24, 48,

or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth
Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a

specific microorganism.
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Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g.,

bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-

1640 for fungi).

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth

medium in a 96-well microtiter plate.

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a

positive control (growth control, no compound) and a negative control (sterility control, no

inoculum).

Incubation: Incubate the plates at the appropriate temperature and duration for the specific

microorganism (e.g., 37°C for 18-24 hours for bacteria).

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin by the

serotonin transporter.

Cell Culture: Use a cell line stably expressing the human serotonin transporter (hSERT),

such as HEK293-hSERT cells.

Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to

adhere overnight.

Compound Incubation: Pre-incubate the cells with various concentrations of the test

compound for a specified time (e.g., 15-30 minutes) at 37°C.

Substrate Addition: Add a radiolabeled or fluorescent substrate for SERT (e.g., [³H]-serotonin

or a fluorescent analog) to the wells and incubate for a short period (e.g., 5-10 minutes) to

allow for uptake.

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
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Quantification: Lyse the cells and measure the amount of substrate taken up using a

scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

Data Analysis: Determine the percentage of inhibition of SERT uptake by the test compound

and calculate the IC50 value.

Experimental Workflow for Biological Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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